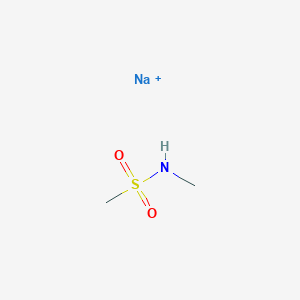
sodium;N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;N-methylmethanesulfonamide is an organic compound with the molecular formula C2H7NO2S. It is a clear, colorless to almost colorless liquid that is sensitive to air. This compound is used as an intermediate in the synthesis of pharmaceuticals and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;N-methylmethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium sulfinates and amines. An efficient method for this synthesis is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often require specific temperatures and pressures to proceed efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield sulfides .
Wissenschaftliche Forschungsanwendungen
Sodium;N-methylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of pesticides and other industrial chemicals .
Wirkmechanismus
Sodium;N-methylmethanesulfonamide can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine. These compounds share similar structures and mechanisms of action but differ in their specific applications and properties. For example, sulfamethazine is commonly used in veterinary medicine, while sulfadiazine is used in combination with anti-malarial drugs .
Vergleich Mit ähnlichen Verbindungen
- Sulfamethazine
- Sulfadiazine
- Sulfamethoxazole
- Sulfasalazine
Sodium;N-methylmethanesulfonamide stands out due to its unique properties and wide range of applications in various fields.
Eigenschaften
Molekularformel |
C2H7NNaO2S+ |
|---|---|
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
sodium;N-methylmethanesulfonamide |
InChI |
InChI=1S/C2H7NO2S.Na/c1-3-6(2,4)5;/h3H,1-2H3;/q;+1 |
InChI-Schlüssel |
IVHWPKJVSWIPNS-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


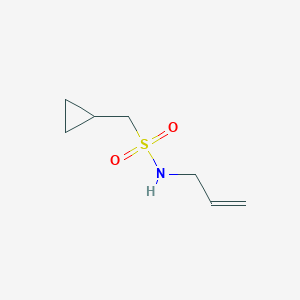
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
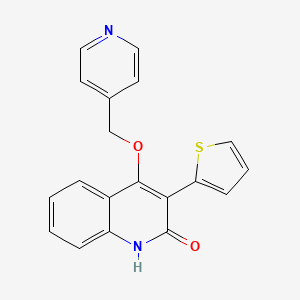
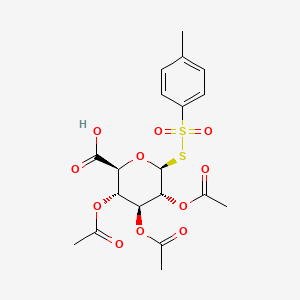
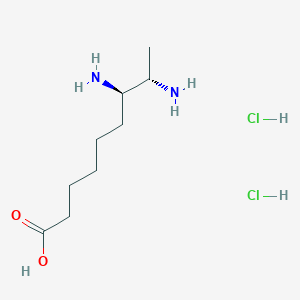
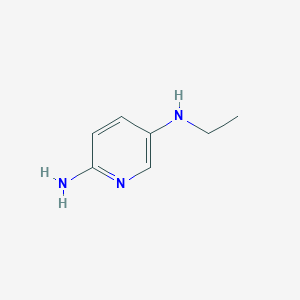
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
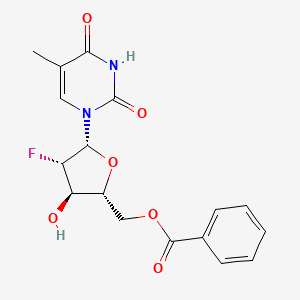
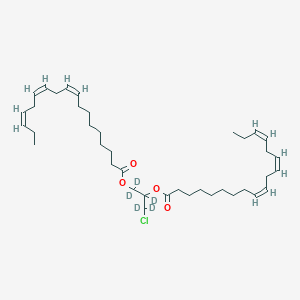
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
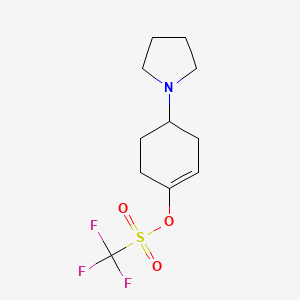
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
